molecular formula C13H12N2S B1213697 4-Dimethylamino-1-naphthyl Isothiocyanate CAS No. 29711-79-3

4-Dimethylamino-1-naphthyl Isothiocyanate

Cat. No.: B1213697
CAS No.: 29711-79-3
M. Wt: 228.31 g/mol
InChI Key: SMZHGTXTWIAKGS-UHFFFAOYSA-N
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Scientific Research Applications

4-Dimethylamino-1-naphthyl Isothiocyanate has several scientific research applications:

Biochemical Analysis

Biochemical Properties

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with amino groups in proteins, leading to the modification of enzyme activity. This interaction is crucial for studying enzyme kinetics and protein function .

Cellular Effects

The effects of 4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine on cells are diverse. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit certain enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites. The compound also influences gene expression by binding to transcription factors and altering their activity. These molecular interactions are essential for understanding the compound’s role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can lead to toxic effects, including cell death and organ damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit specific enzymes, leading to changes in the concentration of metabolites and the overall metabolic state of the cell. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of 4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity. These transport mechanisms are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to particular organelles. This localization is essential for its activity and function in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-1-naphthyl Isothiocyanate typically involves the reaction of 4-dimethylamino-1-naphthylamine with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform . The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniformity and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-1-naphthyl Isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isothiocyanate group.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile. For instance, reaction with amines can yield thiourea derivatives, while reaction with alcohols can produce carbamates .

Mechanism of Action

The mechanism of action of 4-Dimethylamino-1-naphthyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets include amino groups on proteins and other biomolecules, which can result in the modification of their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylamino-1-naphthyl isothiocyanate
  • 4-Isocyanato-N,N-dimethylnaphthalen-1-amine

Uniqueness

This compound is unique due to its specific reactivity and stability, making it particularly suitable for HPLC labeling and other analytical applications. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds.

Properties

IUPAC Name

4-isothiocyanato-N,N-dimethylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-15(2)13-8-7-12(14-9-16)10-5-3-4-6-11(10)13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZHGTXTWIAKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183860
Record name 4-N,N-Dimethylamino-1-naphthylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29711-79-3
Record name 4-Isothiocyanato-N,N-dimethyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29711-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N,N-Dimethylamino-1-naphthylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029711793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-N,N-Dimethylamino-1-naphthylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isothiocyanato-N,N-dimethylnaphthalen-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes 4-Dimethylamino-1-naphthyl Isothiocyanate a suitable reagent for studying N-terminal protein adducts?

A1: this compound (DNITC) is a fluorogenic Edman reagent, meaning it reacts with amino acids to form fluorescent derivatives. [, ] This property is particularly useful for analyzing peptides and proteins. [] DNITC reacts with the N-terminal amino acid of a protein, forming a thiohydantoin derivative. This derivative can then be cleaved from the protein and analyzed using techniques like LC/MS/MS. The fluorescent nature of the DNITC derivative enhances the sensitivity of detection, allowing for the identification and quantification of even low-abundance protein adducts. []

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